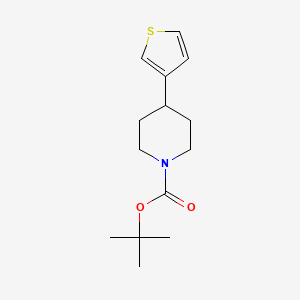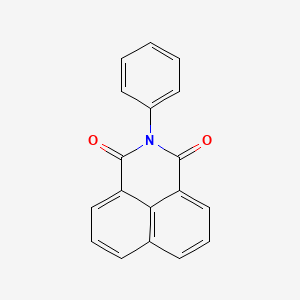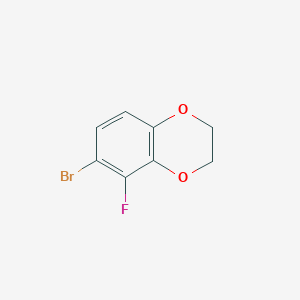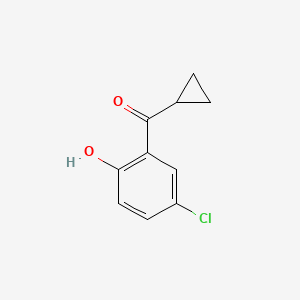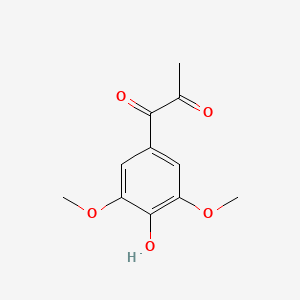
1-(4-Hydroxy-3,5-dimethoxy-phenyl)-propane-1,2-dione
Übersicht
Beschreibung
The compound “1-(4-Hydroxy-3,5-dimethoxy-phenyl)-propane-1,2-dione” is also known as Acetosyringone . It is a phenol secreted by wounded plant tissues . It induces the expression of virulence A genes and chemotaxis in A. tumefaciens strains that contain a tumor-inducing plasmid used to transfer genetic information to plant cells .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, benzoyl hydrazones compounds were synthesized starting from 3,5-dimethoxy-4-hydroxybenzaldehyde . The antioxidant activity of the synthesized compounds was evaluated .Molecular Structure Analysis
The molecular formula of Acetosyringone is C10H12O4 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been found in studies on the formation of 1-(4-Hydroxy-3,5-dimethoxy-phenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone on acid treatment of birch lignin .Physical And Chemical Properties Analysis
The molecular weight of Acetosyringone is 196.1999 . It is a crystalline solid with solubility in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Wissenschaftliche Forschungsanwendungen
Plant Biology
Acetosyringone is a phenol secreted by wounded plant tissues . It plays a crucial role in the plant’s defense mechanism .
Genetic Transformation in Plants
Acetosyringone is widely used to increase the efficacy of genetic transformation for the creation of genetically modified dicotyledonous and monocotyledonous plants . It induces the expression of virulence A genes and chemotaxis in Agrobacterium tumefaciens strains that contain a tumor-inducing plasmid used to transfer genetic information to plant cells .
Biomass Deconstruction
In the field of biomass deconstruction, Acetosyringone has been used in a lignin-first biomass deconstruction strategy . This process involves the isolation of lignin fractions protected by aldehydes, followed by their analysis and hydrogenolysis . This strategy facilitates the production of lignin monomers and fermentable glucose from poplar wood .
Biofuel Production
The cellulose-rich residues obtained from the lignin-first biomass deconstruction process can be saccharified into fermentable glucose for bioethanol production . The glucose yield of the substrate reached up to 75.12% .
Production of Fine Chemicals
The lignin-first biomass deconstruction process by adding Acetosyringone is a promising and sustainable process for producing value-added products (energy and fine chemicals) from lignocellulosic biomass .
Research and Development
Due to its unique properties, Acetosyringone is often used in research and development in various fields, including plant biology, genetic engineering, and biofuel production .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-5,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULVQYKNRRMOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



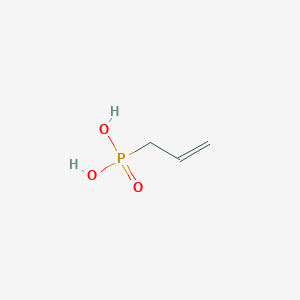
![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)

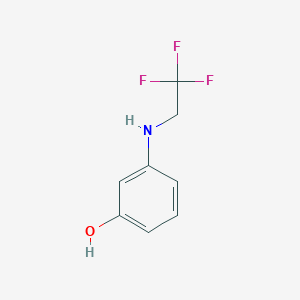

![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)

